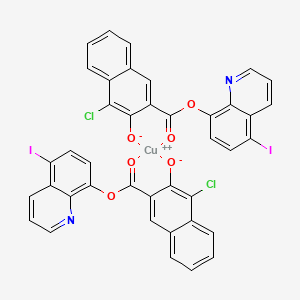
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is a complex organic compound that features a copper ion coordinated with a naphthalene derivative. This compound is notable for its unique structure, which includes a quinoline moiety and an iodine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate typically involves multiple steps, starting with the preparation of the naphthalene and quinoline derivatives. The key steps include:
Halogenation: Introduction of chlorine and iodine atoms into the respective aromatic rings.
Coupling Reaction: Formation of the naphthalene-quinoline linkage through a coupling reaction, often facilitated by a palladium catalyst.
Copper Coordination: The final step involves the coordination of the copper ion with the synthesized organic ligand under controlled conditions, such as in the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of the copper ion.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.
作用机制
The mechanism of action of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate involves its interaction with molecular targets such as enzymes or cellular receptors. The copper ion plays a crucial role in mediating these interactions, often through redox reactions or coordination with biological molecules. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- Copper;1-chloro-3-(5-bromoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-fluoroquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-methylquinolin-8-yl)oxycarbonylnaphthalen-2-olate
Uniqueness
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is unique due to the presence of the iodine substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the naphthalene and quinoline moieties also contributes to its distinct properties, making it a valuable compound for various research applications.
属性
分子式 |
C40H20Cl2CuI2N2O6 |
|---|---|
分子量 |
1012.9 g/mol |
IUPAC 名称 |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChI 键 |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


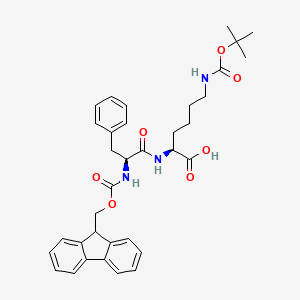
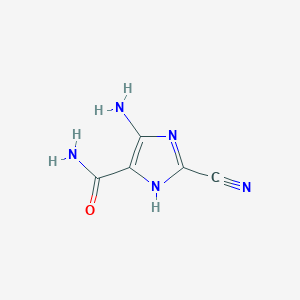
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
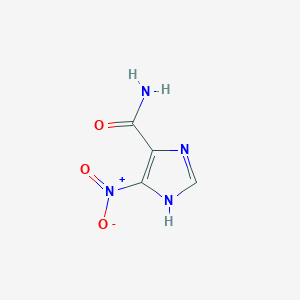
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
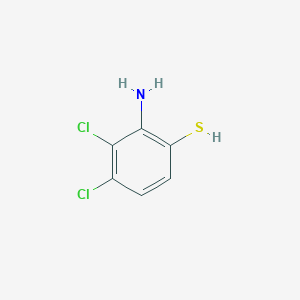

![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)


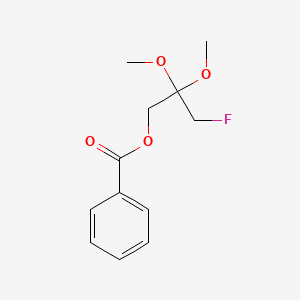
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
